7,7-Dimethyleicosa-5,8-dienoic acid
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Overview
Description
7,7-Dimethyleicosadienoic acid is a synthetic analog of arachidonic acid. It is known for its role as an inhibitor of phospholipase A2, cyclooxygenase, and lipoxygenase pathways.
Preparation Methods
The synthesis of 7,7-dimethyleicosadienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain fatty acids.
Alkylation: The fatty acid undergoes alkylation to introduce the dimethyl groups at the 7th carbon position.
Desaturation: The alkylated product is then subjected to desaturation reactions to introduce the double bonds at the 5th and 8th positions.
Purification: The final product is purified using chromatographic techniques to achieve a high purity level
Chemical Reactions Analysis
7,7-Dimethyleicosadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for esterification and amidation reactions. Major products formed include hydroperoxides, saturated fatty acids, esters, and amides.
Scientific Research Applications
7,7-Dimethyleicosadienoic acid has several scientific research applications:
Biochemistry: It is used as a tool to study the inhibition of phospholipase A2, cyclooxygenase, and lipoxygenase pathways.
Pharmacology: The compound is investigated for its potential anti-inflammatory and anti-cancer properties due to its ability to inhibit key enzymes involved in inflammation and cancer progression.
Cell Biology: It is used to study the effects of phospholipase A2 inhibition on cell signaling and membrane dynamics .
Mechanism of Action
The mechanism of action of 7,7-dimethyleicosadienoic acid involves the inhibition of phospholipase A2, cyclooxygenase, and lipoxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition occurs through competitive binding to the active sites of these enzymes, preventing the conversion of arachidonic acid to its downstream products .
Comparison with Similar Compounds
7,7-Dimethyleicosadienoic acid is unique due to its specific structural modifications, which enhance its inhibitory effects on phospholipase A2, cyclooxygenase, and lipoxygenase. Similar compounds include:
Arachidonic Acid: A natural fatty acid that serves as a substrate for the same enzymes but lacks the inhibitory properties of 7,7-dimethyleicosadienoic acid.
Eicosadienoic Acid: Another analog with similar inhibitory properties but different structural modifications.
7,7-Dimethyl-5,8-eicosadienoic Acid: A closely related compound with similar inhibitory effects but slight differences in its molecular structure .
These comparisons highlight the unique structural features of 7,7-dimethyleicosadienoic acid that contribute to its potent inhibitory effects.
Properties
Molecular Formula |
C22H40O2 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
7,7-dimethylicosa-5,8-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24) |
InChI Key |
AGKRHAILCPYNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |
Origin of Product |
United States |
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